ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate.
Empirical Formula: C₁₆H₁₅F₂NO₄.
Molecular Weight: 323.29 g/mol.
This compound belongs to the quinoline family and exhibits intriguing pharmacological properties. Let’s explore further!
Preparation Methods
Synthetic Routes::
- While specific synthetic routes for this compound are scarce in the literature, it likely involves multi-step reactions.
- Key steps may include cyclopropyl ring formation, fluorination, and esterification.
- Researchers would need to design a custom synthesis based on available starting materials.
- Unfortunately, industrial-scale production methods remain undisclosed due to limited commercial interest.
- Custom synthesis by research laboratories or contract manufacturers is the current approach.
Chemical Reactions Analysis
Reactions::
Oxidation: Potential oxidation sites include the cyclopropyl ring or the quinoline core.
Reduction: Reduction of the quinoline nitro group or ester functionality.
Substitution: Halogen substitution (e.g., fluorination) is a key reaction.
Ester Hydrolysis: Conversion of the ethyl ester to the corresponding acid.
Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Reduction: Hydrogenation with palladium catalysts.
Ester Hydrolysis: Acidic or basic hydrolysis.
- The desired compound itself.
- By-products from side reactions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Biology: Study its effects on cellular processes, receptor binding, and enzymatic activity.
Industry: Explore its use as a fluorescent probe or in materials science.
Mechanism of Action
Targets: Likely interacts with enzymes, receptors, or nucleic acids.
Pathways: Modulates cellular signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Uniqueness: Its intricate structure sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C28H34FN3O6 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate |
InChI |
InChI=1S/C28H34FN3O6/c1-4-12-38-28(35)31-11-7-8-17-14-30(16-22(17)31)24-21(29)13-19-23(26(24)36-5-2)32(18-9-10-18)15-20(25(19)33)27(34)37-6-3/h4,13,15,17-18,22H,1,5-12,14,16H2,2-3H3 |
InChI Key |
NXSSBSAQWCDIII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC |
Origin of Product |
United States |
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